8-phenyl-2,2-bis(trifluoromethyl)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one
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Overview
Description
8-phenyl-2,2-bis(trifluoromethyl)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrazolo[1,5-a][1,3,5]triazinone core with phenyl and bis(trifluoromethyl) substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-phenyl-2,2-bis(trifluoromethyl)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one typically involves a multi-step process. One common method includes the cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane under solvent-controlled conditions . The reaction proceeds smoothly under transition-metal and base-free conditions, yielding the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Solvent selection and reaction temperature control are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-phenyl-2,2-bis(trifluoromethyl)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-phenyl-2,2-bis(trifluoromethyl)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 8-phenyl-2,2-bis(trifluoromethyl)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use in organic synthesis and as a reagent in various chemical reactions.
2,2’-Bis(trifluoromethyl)benzidine: Utilized in the synthesis of polymers and advanced materials.
Uniqueness
8-phenyl-2,2-bis(trifluoromethyl)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is unique due to its specific structural features, including the pyrazolo[1,5-a][1,3,5]triazinone core and the presence of both phenyl and bis(trifluoromethyl) groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H8F6N4O |
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Molecular Weight |
350.22 g/mol |
IUPAC Name |
8-phenyl-2,2-bis(trifluoromethyl)-1,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C13H8F6N4O/c14-12(15,16)11(13(17,18)19)21-9-8(7-4-2-1-3-5-7)6-20-23(9)10(24)22-11/h1-6,21H,(H,22,24) |
InChI Key |
XOOLXMPOEVCVGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3NC(NC(=O)N3N=C2)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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